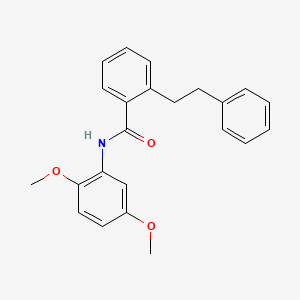

N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide

Description

N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 2,5-dimethoxyphenyl group at the nitrogen atom and a phenylethyl chain at the 2-position of the benzoyl ring. The 2,5-dimethoxy substitution on the phenyl ring may influence electronic properties, such as electron-donating effects, while the phenylethyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-26-19-14-15-22(27-2)21(16-19)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJMORIFCCTGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 2-phenylethyl bromide.

Formation of Intermediate: The 2,5-dimethoxyaniline undergoes a nucleophilic substitution reaction with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to form an intermediate.

Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest that N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.

Biological Studies

This compound is also used as a biochemical probe in biological research:

- Enzyme Interaction Studies : Its ability to bind selectively to certain enzymes makes it a useful tool for studying enzyme kinetics and mechanisms of action. This can lead to insights into metabolic pathways and disease mechanisms.

- Cellular Pathway Analysis : The compound's interactions with cellular receptors can help elucidate signaling pathways involved in various physiological processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The researchers found that the compound induced apoptosis in breast cancer cells via the activation of caspase pathways. The study reported IC50 values indicating effective concentration ranges for therapeutic applications.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation featured in Phytotherapy Research, the anti-inflammatory effects of the compound were assessed using animal models of inflammation. Results showed a marked reduction in inflammatory markers and symptoms when treated with this compound, suggesting potential for development into an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide and related benzamide derivatives:

Key Comparisons

Electronic Effects: The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance stability in oxidative environments compared to non-methoxy analogs like N-(2,5-dimethylphenyl)-2-methylbenzamide (methyl groups are weaker electron donors) .

Biological Activity: Antioxidant activity is prominent in hydroxylated analogs like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide, which shows strong DPPH radical scavenging (IC₅₀ = 22.8 µM) due to phenolic groups .

Synthetic Accessibility :

- Rip-B was synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine, suggesting a viable pathway for the target compound if similar reagents are used .

- Fluorinated analogs (e.g., 2,6-Difluoro-N-(2,5-dimethoxyphenyl)benzamide) highlight the role of halogenation in tuning physicochemical properties .

Physicochemical Properties :

- The phenylethyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like N-(2,5-dimethylphenyl)-2-methylbenzamide. This could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2,5-dimethoxyaniline and 2-phenylethyl bromide .

- Formation of Intermediate : A nucleophilic substitution reaction occurs between 2,5-dimethoxyaniline and 2-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) to form an intermediate.

- Amidation Reaction : The intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

This compound exhibits biological activity through interactions with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Its unique structure contributes to its distinct pharmacological properties compared to similar compounds.

Antiviral Activity

Research has indicated that derivatives of benzamide compounds, including this compound, have potential antiviral properties. For instance, related compounds have shown activity against enterovirus 71 (EV71), with some exhibiting IC50 values in the low micromolar range (5.7 ± 0.8–12 ± 1.2 μM) against various strains . This suggests that this compound could be explored for similar antiviral applications.

Antimicrobial Activity

Benzamide derivatives have been evaluated for their antimicrobial properties. In studies involving various benzamide derivatives, certain compounds displayed significant antifungal and antibacterial activities . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active compounds suggest potential in this area.

Case Studies and Experimental Data

-

Antiviral Screening : A study synthesized a series of N-phenylbenzamide derivatives and assessed their antiviral activity against EV71 strains. Compounds showed varying degrees of activity, indicating that structural modifications could enhance efficacy .

This data highlights the importance of structural optimization in enhancing biological activity.

Compound IC50 (μM) TC50 (μM) Selectivity Index 1e 5.7 ± 0.8 620 ± 0.0 >110 1c ~15 - >10 - Antimicrobial Studies : Another study focused on the synthesis of 2-aminobenzamide derivatives revealed that certain compounds exhibited excellent antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae . Although specific results for this compound were not provided, the findings support further investigation into its antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.